![molecular formula C24H22FN3O6S B2675283 N-(2-(4-benzoylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)furan-2-carboxamide CAS No. 1043008-77-0](/img/structure/B2675283.png)
N-(2-(4-benzoylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)furan-2-carboxamide
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Description
N-(2-(4-benzoylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C24H22FN3O6S and its molecular weight is 499.51. The purity is usually 95%.
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Scientific Research Applications
Chemosensors for Ion Detection
A phenoxazine-based fluorescent chemosensor, closely related in structure to the compound of interest, was developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor has been applied to bio-imaging in live cells and zebrafish, demonstrating its potential in biological and environmental monitoring applications (Ravichandiran et al., 2020).
Anti-inflammatory and Cytotoxic Activities
The synthesis of derivatives similar to the compound has been reported, with some showing significant in vitro cytotoxic activities against cancer cell lines, indicating potential applications in cancer research (Gurdal et al., 2013). Additionally, certain derivatives have been evaluated as brain edema inhibitors, suggesting their utility in treating conditions associated with inflammation (Robert et al., 1995).
Neuroinflammation Imaging
A notable application in neuroscientific research is the development of PET radiotracers specific for microglia markers, facilitating noninvasive imaging of neuroinflammation. Compounds structurally related to the one of interest have been synthesized for this purpose, providing tools for understanding neuroinflammatory processes in various neuropsychiatric disorders (Horti et al., 2019).
properties
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)-1-(4-fluorophenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O6S/c25-18-8-10-19(11-9-18)35(32,33)22(26-21(29)20-7-4-16-34-20)24(31)28-14-12-27(13-15-28)23(30)17-5-2-1-3-6-17/h1-11,16,22H,12-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSHBKHFLPVMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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